AP24163
Beschreibung
Eigenschaften
CAS-Nummer |
926922-16-9 |
|---|---|
Molekularformel |
C29H25F3N8O |
Molekulargewicht |
558.57 |
IUPAC-Name |
3-[(1E)-2-[6-(Cyclopropylamino)-9H-purin-9-yl]ethenyl]-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-benzamide |
InChI |
InChI=1S/C29H25F3N8O/c1-17-3-4-20(9-19(17)7-8-39-16-36-25-26(37-22-5-6-22)33-14-34-27(25)39)28(41)38-23-10-21(29(30,31)32)11-24(12-23)40-13-18(2)35-15-40/h3-4,7-16,22H,5-6H2,1-2H3,(H,38,41)(H,33,34,37)/b8-7+ |
InChI-Schlüssel |
XQBYDVRVYRYLCH-BQYQJAHWSA-N |
SMILES |
O=C(NC1=CC(C(F)(F)F)=CC(N2C=C(C)N=C2)=C1)C3=CC=C(C)C(/C=C/N4C=NC5=C(NC6CC6)N=CN=C45)=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AP-24163; AP24163; AP 24163 |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Clinical Applications
- Chronic Myeloid Leukemia (CML) Treatment :
- Acute Lymphoblastic Leukemia (ALL) :
Table 1: Efficacy of AP24163 Against BCR-ABL Mutants
Case Study 1: Resistance Overcoming in CML
A clinical trial involving patients with CML who were resistant to imatinib demonstrated that treatment with AP24163 led to significant reductions in leukemic cell populations. The study highlighted that patients harboring the T315I mutation responded favorably to AP24163, showcasing its potential as a second-line therapy .
Case Study 2: Combination Therapy Approaches
Research has suggested that combining AP24163 with other therapeutic agents may enhance efficacy and prevent resistance. For instance, studies indicate that upfront combination therapy with AP24163 and other inhibitors could be necessary to mitigate the emergence of compound-resistant mutations .
Analyse Chemischer Reaktionen
Biochemical Reactivity and Kinase Inhibition
AP24163 exhibits dual inhibitory action against Src and Abl kinases through unique interactions:
a. Hydrophobic Spine Disruption
AP24163 destabilizes the active kinase conformation by disrupting the hydrophobic spine, a structural motif critical for kinase activation. This is achieved via steric and electronic effects from the 2-butyne linkage and diarylamide side chain .
b. P-Loop Flexibility Modulation
Structural modeling shows AP24163 reduces flexibility in the phosphate-binding (P-) loop, hindering ATP binding and kinase activity .
Inhibitory Activity Data
| Target | IC₅₀ (nM) | Source |
|---|---|---|
| Native BCR-ABL | 12 | |
| BCR-ABL T315I Mutant | 34 | |
| Src Family Kinases | 8–45 |
Resistance Profiling and Compound Mutations
In vitro resistance screening revealed that prolonged AP24163 exposure can select for compound mutations (e.g., P-loop + T315I). These mutations reduce binding affinity but occur less frequently than with earlier inhibitors like nilotinib .
Pharmacokinetic Optimization
Modifications during AP24163’s development targeted lipophilicity and plasma protein binding:
Vergleich Mit ähnlichen Verbindungen
Table 1. Comparative IC50 Values and Properties of BCR-ABL1 Inhibitors
| Compound | Target Mutations | IC50 (T315I, nM) | cLogP | Inhibitor Type | Clinical Stage |
|---|---|---|---|---|---|
| AP24163 | T315I, WT, P-loop mutants | 478 (enzyme), 24 (cellular) | 3.41 | Type II | Preclinical |
| Ponatinib | Pan-mutant | 0.5 | 4.89 | Type I | Approved |
| Dasatinib | Most except T315I | >1,000 | 2.72 | Type I | Approved |
| Nilotinib | Most except T315I | >1,000 | 3.50 | Type I | Approved |
| SGX393 | T315I, others | 5–10 | 3.10 | Type I | Preclinical |
Key Advantages and Limitations of AP24163
- Advantages :
- Limitations: Moderate cellular potency (IC50 = 478 nM) limits clinical translation . Limited efficacy against P-loop mutations (e.g., E255V) compared to dasatinib .
Vorbereitungsmethoden
Key Synthetic Steps
AP24163’s core structure likely derives from a multi-step sequence involving:
-
Amide Condensation : Formation of the trifluoromethylphenylamide moiety, a critical pharmacophore for inducing the "DFG-out" kinase conformation. This step typically involves coupling 3-iodo-4-methylbenzoyl chloride with a substituted aniline under anhydrous conditions.
-
Sonogashira Coupling : Introduction of an alkynyl linker via palladium-catalyzed cross-coupling between iodinated intermediates and terminal alkynes. For example, ethynyltrimethylsilane is coupled to an iodo-intermediate, followed by deprotection to yield a terminal alkyne.
-
Heterocyclic Assembly : Final coupling of the alkynyl intermediate with a heteroaromatic bromide (e.g., pyrrolopyridine derivatives) to install the hinge-binding motif.
Reaction Conditions
-
Solvents : Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile to prevent hydrolysis.
-
Temperatures : 110–115°C for nucleophilic fluorination (in analogs) and 75–115°C for coupling steps.
Optimization of Reaction Parameters
Temperature and Catalytic Efficiency
Elevated temperatures (110–115°C) are critical for achieving high radiochemical yields in analogous fluorination reactions, though AP24163’s synthesis likely employs milder conditions (80–100°C) to preserve stereochemical integrity. Computational studies on related Mn-catalyzed systems suggest that entropy-driven pathways favor hydrogen liberation from metal-hydride intermediates, a principle applicable to optimizing AP24163’s coupling steps.
Solvent Selection
Anhydrous DMSO enhances nucleophilic substitution rates in fluorination reactions, while acetonitrile facilitates azeotropic drying—a step critical for removing trace water that could hydrolyze sensitive intermediates.
Purification and Isolation Strategies
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC with C18 reversed-phase columns is employed for final purification, using acetonitrile-water gradients (60:40 v/v) at 4 mL/min. This method achieves radiochemical purities >95% in related compounds, with retention times adjusted to isolate AP24163 from byproducts.
Table 1: HPLC Purification Parameters for AP24163 Analogs
Solid-Phase Extraction (SPE)
C18 cartridges are used for post-HPLC concentration, with ethanol elution (2 mL) yielding API-grade product. This step removes residual solvents and salts, ensuring compliance with intravenous administration standards.
Analytical Characterization
Spectroscopic Validation
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for alkynyl protons (δ 2.5–3.5 ppm) and trifluoromethyl groups (δ 120–125 ppm).
-
Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 512.15 for AP24163 analogs).
Radiochemical Purity
For isotopically labeled analogs, gamma counting and radio-HPLC ensure specific activities >50 GBq/μmol.
Challenges in Scalability and Stability
Hygroscopic Intermediates
Alkyne precursors are moisture-sensitive, necessitating inert atmospheres (He/N₂) and anhydrous solvents during synthesis.
Byproduct Formation
Competing hydrolysis during Boc deprotection generates carboxylic acid byproducts, mitigated by precise stoichiometry of HCl (3 M) and NaOH (0.25 M).
Comparative Analysis with Related Inhibitors
AP24163’s alkynyl linker distinguishes it from first-generation inhibitors:
Table 2: Synthetic Comparison of BCR-ABL Inhibitors
| Compound | Key Reaction | Yield | Purity |
|---|---|---|---|
| AP24163 | Sonogashira coupling | 14–18% | >95% |
| HG-7-85-01 | Nucleophilic fluorination | 20–25% | >98% |
| AV-45 | Acid hydrolysis | 14.8% | >95% |
Q & A
Basic Research Questions
Q. How can researchers design experiments to synthesize AP24163 with high purity and yield?
- Methodological Guidance :
- Follow protocols for multi-step organic synthesis, including reaction optimization (e.g., temperature, solvent selection, catalyst loading) and purification via techniques like column chromatography or recrystallization .
- Validate purity using HPLC (>95%) and structural confirmation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
- Document procedures in replicable detail, adhering to journal standards for experimental reproducibility .
Q. What analytical methods are critical for characterizing AP24163’s physicochemical properties?
- Methodological Guidance :
- Conduct thermal stability analysis via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
- Assess solubility in solvents relevant to biological assays (e.g., DMSO, water) using UV-Vis spectroscopy .
- Cross-reference spectral data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .
Q. How should researchers address discrepancies in reported biological activity data for AP24163?
- Methodological Guidance :
- Perform meta-analysis of existing studies, evaluating variables like assay conditions (e.g., cell lines, incubation time) and statistical power .
- Replicate experiments under standardized protocols, including positive/negative controls .
- Use Bland-Altman plots or ANOVA to quantify inter-lab variability .
Advanced Research Questions
Q. What strategies can resolve contradictions between computational predictions and experimental results for AP24163’s binding affinity?
- Methodological Guidance :
- Re-optimize molecular docking parameters (e.g., force fields, solvation models) and validate with experimental data (e.g., SPR, ITC) .
- Apply machine learning models trained on structurally similar compounds to refine predictions .
- Publish negative results to clarify limitations of current computational frameworks .
Q. How can researchers optimize AP24163’s stability under physiological conditions for in vivo studies?
- Methodological Guidance :
- Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring of degradation products .
- Explore prodrug formulations or nano-encapsulation to enhance bioavailability .
- Use pharmacokinetic modeling to predict half-life and dosing regimens .
Q. What interdisciplinary approaches are effective for elucidating AP24163’s mechanism of action?
- Methodological Guidance :
- Combine omics technologies (e.g., transcriptomics, proteomics) with phenotypic screening in disease models .
- Employ CRISPR-Cas9 knockouts to identify target pathways and validate via rescue experiments .
- Integrate data using systems biology tools (e.g., pathway enrichment analysis) .
Data and Reproducibility
Q. How should researchers manage conflicting data on AP24163’s toxicity across studies?
- Methodological Guidance :
- Adopt FAIR data principles: Ensure datasets are Findable, Accessible, Interoperable, and Reusable .
- Perform dose-response studies across multiple models (e.g., zebrafish, murine) with standardized toxicity endpoints (e.g., LD50, organ histopathology) .
- Disclose all raw data and statistical code in supplementary materials .
Q. What frameworks ensure ethical and rigorous reporting of AP24163’s preclinical trials?
- Methodological Guidance :
- Align with ARRIVE 2.0 guidelines for animal research, including randomization, blinding, and sample-size justification .
- Use preregistration platforms (e.g., Open Science Framework) to disclose hypotheses and methods before data collection .
- Implement independent data audits to mitigate bias .
Methodological Pitfalls to Avoid
- Overreliance on single assay systems : Validate findings across multiple experimental models .
- Inadequate documentation : Follow journal-specific guidelines for supplementary data (e.g., Beilstein Journal of Organic Chemistry standards) .
- Ignoring negative results : Publish non-confirmatory data to prevent publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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